molecular formula C20H23N5O4 B2531719 2-(2-Methoxyethyl)-6-[(4-methoxyphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 876902-46-4

2-(2-Methoxyethyl)-6-[(4-methoxyphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2531719
CAS RN: 876902-46-4
M. Wt: 397.435
InChI Key: JSNZJQIEESQDEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 2-(2-Methoxyethyl)-6-[(4-methoxyphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione involves complex organic reactions. For instance, the synthesis of 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones, which are structurally related, involves the reaction with triethylamine to yield imidazo[1,2-a]pyridines and indoles . Similarly, the synthesis of 2-substituted-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-diones includes the design and synthesis of compounds with a naphthoquinone skeleton, which shows the complexity and versatility of reactions involving imidazole derivatives .

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been characterized using various spectroscopic and theoretical methods. For example, the optimized molecular structure and vibrational frequencies of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide were investigated, and the stability of the molecule was analyzed using NBO analysis . This suggests that a similar approach could be used to analyze the molecular structure of 2-(2-Methoxyethyl)-6-[(4-methoxyphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione.

Chemical Reactions Analysis

The chemical behavior of imidazole derivatives can be quite diverse. For example, the reaction of nitromethane with aryl isocyanates in the presence of triethylamine leads to the formation of 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones . This indicates that the compound may also undergo various chemical reactions, potentially leading to the formation of novel structures with interesting properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can be inferred from related compounds. For instance, the compound 2-(3-chloro-4-methoxyphenyl)-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-dione showed good antiproliferative activity against several cancer cell lines, indicating potential medicinal properties . Additionally, the synthesis of tritiated 4-(2-methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole and its central nervous system penetrability suggest that related compounds might also exhibit significant biological activity .

Scientific Research Applications

Imidazole Derivatives in Scientific Research

Host for Anions : Imidazole derivatives have been explored for their ability to act as hosts for various anions. Nath and Baruah (2012) studied an imidazole-based bisphenol derivative's structural characteristics when interacting with dicarboxylic and mineral acids, highlighting its potential in molecular recognition and sensor applications Bhaskar Nath & J. Baruah, 2012.

Synthesis and Reactivity : Research by Mukherjee-Müller et al. (1979) on the synthesis of 4H-imidazoles from 3-dimethylamino-2,2-dimethyl-2H-azirine and NH-acidic heterocycles demonstrates the synthetic versatility of imidazole derivatives. This work highlights the potential for creating a wide range of compounds with varied biological and chemical properties Gabriele Mukherjee-Müller et al., 1979.

Photochromism : Another study by Bai et al. (2010) on the synthesis of 4,5-diaryl-2-(2,5-dimethylthiophen-3-yl)imidazoles and their oxidation to dimers exhibiting photochromism in solution suggests potential applications in developing light-responsive materials Jinhe Bai et al., 2010.

Antitumor Activity : El-Sayed et al. (2018) designed and synthesized new hybrids of 4H-imidazole-4-one and imidazolidine-2,4-dione, evaluating their antitumor activity. This research underscores the potential of imidazole derivatives in medicinal chemistry, particularly in the development of cancer therapeutics S. M. El-Sayed et al., 2018.

Reactivity and Spectroscopic Characterization : Hossain et al. (2018) investigated the reactivity of two newly synthesized imidazole derivatives through spectroscopic characterization and computational studies, highlighting their potential in understanding molecular interactions and designing molecules with specific reactivities Mossaraf Hossain et al., 2018.

properties

IUPAC Name

2-(2-methoxyethyl)-6-[(4-methoxyphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4/c1-13-11-25-16-17(22(2)20(27)23(18(16)26)9-10-28-3)21-19(25)24(13)12-14-5-7-15(29-4)8-6-14/h5-8,11H,9-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNZJQIEESQDEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC4=CC=C(C=C4)OC)N(C(=O)N(C3=O)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-methoxybenzyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.